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Compound of Interest

Compound Name: Alpiniaterpene A

Cat. No.: B12323115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Alpiniaterpene A, a cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum.

The data presented herein is crucial for the identification, characterization, and further

development of this natural compound. All data is sourced from the primary literature reporting

its discovery and structural elucidation.

Compound Overview
Alpiniaterpene A is a novel cadinane sesquiterpene identified from Alpinia officinarum. Its

structure was established through extensive spectroscopic analysis, including High-Resolution

Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR)

spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was employed to determine the elemental composition and

exact mass of Alpiniaterpene A.

Table 1: High-Resolution Mass Spectrometry Data for Alpiniaterpene A
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Parameter Value

Ionization Mode Negative Electrospray Ionization (ESI-)

Measured m/z 277.1443 [M - H]⁻

Calculated m/z for C₁₆H₂₁O₄ 277.1445

Molecular Formula C₁₆H₂₂O₄

Infrared (IR) Spectroscopy Data
The infrared spectrum of Alpiniaterpene A provides key information about the functional

groups present in the molecule. The spectrum was obtained using a potassium bromide (KBr)

disc.

Table 2: Infrared (IR) Absorption Frequencies for Alpiniaterpene A

Wavenumber (cm⁻¹) Functional Group Assignment

3442 O-H (Hydroxyl) stretching

2930 C-H stretching

1713 C=O (Carbonyl) stretching

1651 C=C stretching

1439 C-H bending

1290 C-O stretching

1210 C-O stretching

889 =C-H bending (out-of-plane)

748 C-H bending

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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The ¹H and ¹³C NMR spectra are fundamental for the detailed structural elucidation of

Alpiniaterpene A. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 3: ¹H and ¹³C NMR Spectral Data for Alpiniaterpene A (in CDCl₃)

Position δC (ppm)
δH (ppm) (Multiplicity, J in
Hz)

1 50.1 2.15 (m)

2 25.4 1.85 (m), 1.65 (m)

3 35.2 1.95 (m), 1.75 (m)

4 134.4 -

5 127.8 5.60 (br s)

6 41.5 2.30 (m)

7 42.1 2.45 (m)

8 28.1 1.90 (m), 1.60 (m)

9 45.3 2.05 (m)

10 150.2 -

11 169.8 -

12 17.5 0.95 (d, 6.8)

13 183.3 -

14 21.2 1.05 (d, 6.8)

15 109.8 4.95 (s), 4.85 (s)

16-OCH₃ 52.2 3.69 (s)

Experimental Protocols
The following are generalized experimental protocols based on the information provided in the

source literature and standard laboratory practices.
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5.1. High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Sample Preparation: The isolated Alpiniaterpene A was dissolved in a suitable solvent

(e.g., methanol or acetonitrile) at a low concentration.

Analysis Mode: The analysis was conducted in negative ion mode to detect the deprotonated

molecule [M-H]⁻.

Data Acquisition: The mass-to-charge ratio (m/z) was measured over a specified range to

determine the exact mass of the parent ion.

5.2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the purified compound was finely ground with dry

potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent

pellet.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and

the IR spectrum was recorded, typically over the range of 4000 to 400 cm⁻¹. A background

spectrum of a pure KBr pellet was subtracted.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of Alpiniaterpene A was dissolved in about 0.5

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: One-dimensional proton NMR spectra were acquired to determine

the chemical shifts, multiplicities, and coupling constants of the protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12323115?utm_src=pdf-body
https://www.benchchem.com/product/b12323115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12323115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, including broadband proton-

decoupled spectra, were acquired to determine the chemical shifts of the carbon atoms.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Multiple

Bond Correlation (HMBC), were performed to establish the connectivity between protons and

carbons, which was crucial for the complete structural assignment.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Alpiniaterpene A.
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Caption: Workflow for the isolation and structural elucidation of Alpiniaterpene A.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of
Alpiniaterpene A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12323115#spectral-data-nmr-ms-ir-of-alpiniaterpene-
a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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